molecular formula C16H10FNO2 B1655629 4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one CAS No. 397-62-6

4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one

Cat. No.: B1655629
CAS No.: 397-62-6
M. Wt: 267.25 g/mol
InChI Key: LEYZNNGXVVKDGN-UVTDQMKNSA-N
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Description

4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one is a chemical compound known for its unique structure and properties. It belongs to the class of oxazolinones, which are heterocyclic compounds containing an oxazoline ring. The presence of a fluorine atom in the benzylidene group adds to its distinct characteristics, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one typically involves the condensation of m-fluorobenzaldehyde with 2-phenyl-2-oxazolin-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of fluorinated compounds.

Mechanism of Action

The mechanism of action of 4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(m-Chlorobenzylidene)-2-phenyl-2-oxazolin-5-one
  • 4-(m-Bromobenzylidene)-2-phenyl-2-oxazolin-5-one
  • 4-(m-Iodobenzylidene)-2-phenyl-2-oxazolin-5-one

Uniqueness

The uniqueness of 4-(m-Fluorobenzylidene)-2-phenyl-2-oxazolin-5-one lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more effective in various applications compared to its halogenated analogs.

Properties

CAS No.

397-62-6

Molecular Formula

C16H10FNO2

Molecular Weight

267.25 g/mol

IUPAC Name

(4Z)-4-[(3-fluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C16H10FNO2/c17-13-8-4-5-11(9-13)10-14-16(19)20-15(18-14)12-6-2-1-3-7-12/h1-10H/b14-10-

InChI Key

LEYZNNGXVVKDGN-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)F)/C(=O)O2

SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)F)C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)F)C(=O)O2

Origin of Product

United States

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